5,7-Difluoroquinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinazolinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is identified by its Chemical Abstracts Service number 379228-58-7 and has various synonyms including 5,7-difluoro-4(3H)-quinazolinone and 5,7-difluoro-3H-quinazolin-4-one. It can be synthesized from precursors available in chemical supply catalogs and is used in various research settings for its pharmacological properties .
5,7-Difluoroquinazolin-4(3H)-one is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of quinazolinones, which are known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.
The synthesis of 5,7-difluoroquinazolin-4(3H)-one can be achieved through several methods. One notable approach involves the cyclization of appropriate amino acids or derivatives in the presence of fluorinating agents.
Technical Details:
For example, a synthesis method may involve treating a substituted aniline with a fluorinating agent in a solvent like dimethylformamide under reflux conditions to yield the desired quinazolinone derivative .
The molecular formula of 5,7-difluoroquinazolin-4(3H)-one is , with a molecular weight of 182.13 g/mol. The structure features a fused bicyclic system that includes a quinazoline core with two fluorine substituents.
Data:
5,7-Difluoroquinazolin-4(3H)-one can participate in various chemical reactions typical for quinazolinones, including nucleophilic substitutions and cycloadditions.
Technical Details:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 5,7-difluoroquinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors.
Data:
Relevant data on solubility and stability are critical for applications in drug formulation and delivery systems .
5,7-Difluoroquinazolin-4(3H)-one has several applications in scientific research:
Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades. Early derivatives like methaqualone (a sedative-hypnotic) highlighted the scaffold’s CNS activity, while subsequent structural refinements revealed broader therapeutic potential. The unsubstituted quinazolin-4(3H)-one core exhibits modest poly(ADP-ribose)polymerase-1 (PARP-1) inhibition (IC50 = 5.75 μM), but strategic substitutions have dramatically enhanced potency. For instance, 8-amino-2-methylquinazolin-4(3H)-one (Compound 31) achieves IC50 = 0.4 μM against PARP-1 – a 14-fold improvement – and demonstrates selective toxicity in BRCA1-deficient cancer cells [6]. This evolution underscores the scaffold’s adaptability:
Table 1: Key Quinazolin-4(3H)-one Derivatives in Drug Development
Compound | Substitution Pattern | Primary Target/Activity | Key Advancement |
---|---|---|---|
Early Simple Derivatives | Unsubstituted or minimal | Sedative, Anticonvulsant | Proof of bioactivity |
PARP Inhibitors (e.g., 31) | 8-Amino, 2-Methyl | PARP-1 (IC50 = 0.4 μM) | Selective anticancer activity |
Tyrosine Kinase Inhibitors | 6,7-Dialkoxy, Anilino at 4 | EGFR, VEGFR | Targeted cancer therapies (e.g., Gefitinib analogs) |
5,7-Difluoro Derivatives | 5,7-Difluoro | Kinase intermediates | Enhanced binding affinity & metabolic stability |
The incorporation of halogens, particularly fluorine, at specific ring positions (C-5, C-6, C-7) marked a pivotal shift, enabling optimized interactions with ATP-binding pockets of kinases and other enzymes [1] [6].
Fluorination is a cornerstone strategy in modern drug design, with ~20% of marketed drugs containing fluorine. The C–F bond imparts unique physicochemical properties:
Table 2: Impact of Fluorination on Drug Properties
Property | Effect of Fluorine | Example from Literature |
---|---|---|
Metabolic Stability | Blocks cytochrome P450 oxidation | Fluorinated pyrroles resist hepatic degradation |
Lipophilicity (log D) | Increases membrane permeability | 5-Fluoro analogs show 3–5× improved cellular uptake |
Target Affinity | Enables weak hydrogen bonds & dipole interactions | Fluorothiazoles achieve picomolar enzyme inhibition |
Bioisosterism | Mimics H or OH with minimal steric perturbation | 4-Fluoroindole (50× more potent than indole vs HIV) |
Electrochemical fluorination (e.g., using Et3N·3HF) and late-stage fluorination (e.g., via N-fluoropyridinium salts) are key synthetic methods for incorporating fluorine into heterocycles like quinazolinones [5] [9].
5,7-Difluoroquinazolin-4(3H)-one (CAS: 379228-58-7, MW: 182.13 g/mol) serves as a versatile pharmacophore in kinase-targeted drug discovery. Its significance stems from three features:
Table 3: SAR of 5,7-Difluoroquinazolin-4(3H)-one Derivatives
Position Modified | Functional Group | Biological Outcome | Potency Enhancement |
---|---|---|---|
2-Position | Methyl | PARP-1 inhibition (IC50 = 0.76 μM) | 7.5× vs unsubstituted |
8-Position | Amino | Kinase inhibition (e.g., EGFR TK) | >10× selectivity index |
N-3 | Propargyl | Anticancer activity in BRCA-mutated cells | IC50 = 49.0 μM |
5,7-Positions (Fixed) | Fluorine | Base scaffold for kinase inhibitors | N/A (foundational) |
Molecular docking studies confirm that the 5,7-difluoro motif anchors the scaffold in hydrophobic kinase subpockets, while the C-4 carbonyl and N-3 hydrogen bond with catalytic residues [1] [4] [6]. This scaffold is a key intermediate in synthesizing inhibitors for tyrosine kinases (e.g., EGFR), implicated in cancer proliferation and survival pathways [1]. Its role extends to developing anti-inflammatory and antimicrobial agents, leveraging fluorine’s ability to modulate redox potentials and interaction with heme cofactors [1] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3